molecular formula C12H11N3O3S B15128651 Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate

Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate

Cat. No.: B15128651
M. Wt: 277.30 g/mol
InChI Key: PCUMCKHFYIMPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate is a chemical compound with the molecular formula C12H11N3O3S. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with cellular proteins, leading to inhibition of enzyme activity or modulation of receptor functions . This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other thiadiazole derivatives .

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 2-oxo-2-[(5-phenyl-1,2,4-thiadiazol-3-yl)amino]acetate

InChI

InChI=1S/C12H11N3O3S/c1-2-18-11(17)9(16)13-12-14-10(19-15-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,16)

InChI Key

PCUMCKHFYIMPCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NSC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.